

Spectroscopic Properties of Dicarbonyl(acetylacetonato)rhodium(I): A Technical Guide

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Compound of Interest

Compound Name: Carbon monoxide;4-oxopent-2-en-2-olate;rhodium

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Abstract

Dicarbonyl(acetylacetonato)rhodium(I) $[\text{Rh}(\text{CO})_2(\text{acac})]$ is a significant organometallic complex, widely utilized as a catalyst precursor in various organic transformations, most notably hydroformylation. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, mechanistic studies, and quality control. This technical guide provides an in-depth overview of the key spectroscopic characteristics of $\text{Rh}(\text{CO})_2(\text{acac})$, with a focus on infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Detailed experimental protocols for the characterization of this complex are also presented, alongside visualizations of its synthesis and a representative catalytic cycle.

Introduction

$\text{Rh}(\text{CO})_2(\text{acac})$ is a dark green, air-sensitive solid that is soluble in many organic solvents, forming yellow solutions. It adopts a square planar geometry, a common coordination mode for Rh(I) complexes. The characterization of $\text{Rh}(\text{CO})_2(\text{acac})$ relies heavily on spectroscopic techniques that probe the vibrational modes of its carbonyl ligands and the magnetic environments of its constituent nuclei. This guide will systematically present the key spectroscopic data and the methodologies to obtain them.

Spectroscopic Data

The spectroscopic data for $\text{Rh}(\text{CO})_2(\text{acac})$ are summarized below. These values provide a characteristic fingerprint for the identification and purity assessment of the complex.

Infrared (IR) Spectroscopy

The most prominent features in the IR spectrum of $\text{Rh}(\text{CO})_2(\text{acac})$ are the strong stretching vibrations (ν) of the two carbonyl ligands. The positions of these bands are sensitive to the solvent and the electronic environment of the rhodium center.

Vibrational Mode	Frequency (cm^{-1}) (in n-hexane)	Reference
Symmetric CO Stretch	~2083	
Asymmetric CO Stretch	~2014	
C=O/C=C Stretch (acac)	~1580-1600	
C=O/C=C Stretch (acac)	~1520-1550	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and bonding within the $\text{Rh}(\text{CO})_2(\text{acac})$ complex in solution and the solid state.

^{13}C NMR Chemical Shifts (Solid State)

Carbon Atom	Chemical Shift (δ , ppm)	$^1J(\text{Rh}, \text{C})$ (Hz)	Reference
CO (trans to O)	~185.1	~74.5	
CO (trans to O)	~184.6	~74.5	
C=O (acac)	~190	-	
CH (acac)	~100	-	
CH_3 (acac)	~28	-	

^{103}Rh NMR Chemical Shift (Solid State)

Parameter	Value (ppm)	Reference
Isotropic Chemical Shift (δ_{iso})	~-1150 to -1113	
Chemical Shift Anisotropy (Ω)	~2950	

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of $\text{Rh}(\text{CO})_2(\text{acac})$. As an air-sensitive compound, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Synthesis of Dicarbonyl(acetylacetonato)rhodium(I)

$\text{Rh}(\text{CO})_2(\text{acac})$ is typically synthesized from a rhodium carbonyl halide precursor.

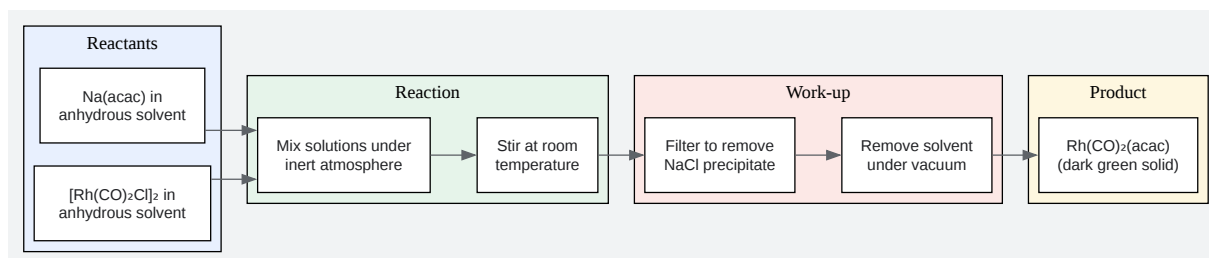
Materials:

- Rhodium carbonyl chloride dimer $\{[\text{Rh}(\text{CO})_2\text{Cl}]_2\}$
- Sodium acetylacetonate ($\text{Na}(\text{acac})$)
- Anhydrous, degassed solvent (e.g., benzene or acetone)
- Schlenk flask and other standard inert atmosphere glassware
- Cannula or syringe for liquid transfers

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve rhodium carbonyl chloride dimer in the chosen anhydrous, degassed solvent.
- In a separate Schlenk flask, dissolve a stoichiometric amount of sodium acetylacetonate in the same solvent.

- Slowly add the sodium acetylacetonate solution to the rhodium carbonyl chloride solution via cannula or syringe with stirring.
- A precipitate of sodium chloride (NaCl) will form.
- Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.
- Filter the reaction mixture through a cannula filter or a sintered glass frit under an inert atmosphere to remove the NaCl precipitate.
- The filtrate contains the desired $\text{Rh}(\text{CO})_2(\text{acac})$ complex.
- The solvent can be removed under vacuum to yield the dark green solid product. The product can be further purified by recrystallization from a suitable solvent if necessary.



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Caption: Synthetic workflow for $\text{Rh}(\text{CO})_2(\text{acac})$.

Infrared (IR) Spectroscopy

Solution-State IR:

- Sample Preparation: Prepare a dilute solution of $\text{Rh}(\text{CO})_2(\text{acac})$ in an appropriate IR-transparent solvent (e.g., hexane, dichloromethane, or tetrahydrofuran) under an inert

atmosphere. The concentration should be adjusted to yield absorbance values within the linear range of the detector.

- Cell Assembly: Use a liquid-tight IR cell with windows transparent in the region of interest (e.g., NaCl, KBr, or CaF₂). Assemble the cell in a glovebox or under a stream of inert gas.
- Data Acquisition:
 - Record a background spectrum of the pure solvent in the IR cell.
 - Carefully inject the sample solution into the cell using a gas-tight syringe.
 - Acquire the sample spectrum.
 - The final spectrum is obtained by subtracting the solvent background from the sample spectrum.
 - Typical spectral resolution is 2-4 cm⁻¹.

Solid-State IR (Nujol Mull):

- Sample Preparation: In a glovebox, grind a small amount of the solid Rh(CO)₂(acac) with a drop of Nujol (mineral oil) in an agate mortar and pestle until a smooth paste is formed.
- Sample Mounting: Spread a thin film of the mull between two IR-transparent salt plates (e.g., KBr).
- Data Acquisition: Acquire the IR spectrum. Note that the Nujol itself has characteristic C-H stretching and bending bands that will be present in the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation for ¹³C NMR:

- Solvent Selection: Choose a deuterated solvent in which the complex is soluble (e.g., deuterated chloroform (CDCl₃), deuterated benzene (C₆D₆), or deuterated acetone ((CD₃)₂CO)). The solvent should be thoroughly degassed to remove dissolved oxygen, which can affect relaxation times.

- **Sample Preparation:** In a glovebox, dissolve an appropriate amount of $\text{Rh}(\text{CO})_2(\text{acac})$ (typically 10-20 mg) in approximately 0.5-0.7 mL of the chosen deuterated solvent.
- **Transfer to NMR Tube:** Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. For air-sensitive samples, a J-Young NMR tube or a standard NMR tube sealed with a septum and parafilm under an inert atmosphere is recommended.

^{13}C NMR Data Acquisition:

- **Instrument:** A high-field NMR spectrometer.
- **Technique:** Proton-decoupled ^{13}C NMR.
- **Parameters:**
 - A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the natural abundance of ^{13}C is low.
 - A relaxation delay appropriate for organometallic complexes should be used.
 - The spectral width should be set to encompass the expected chemical shifts, particularly the carbonyl region.

Solid-State ^{103}Rh NMR Data Acquisition:

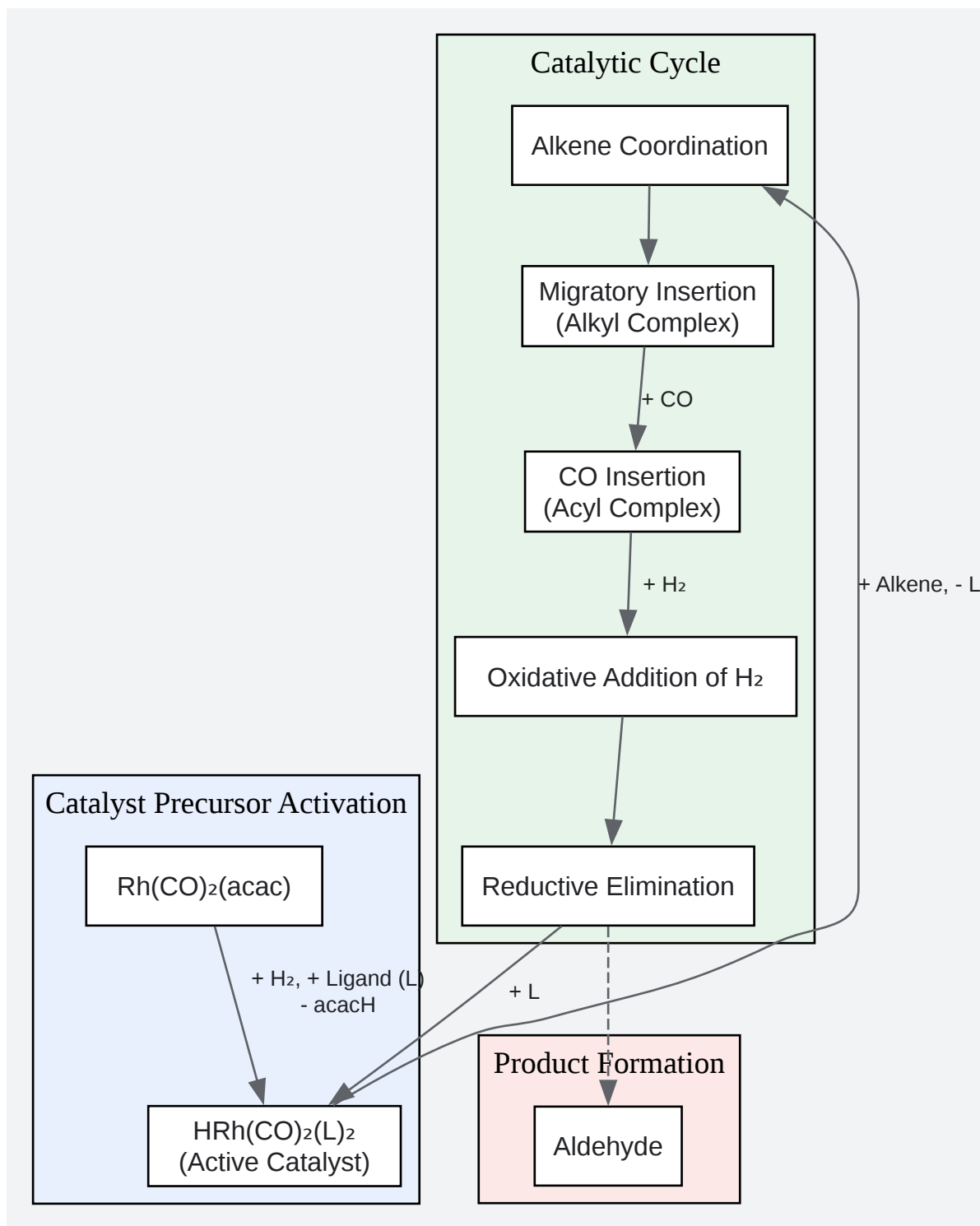
Solid-state ^{103}Rh NMR is a specialized technique due to the low gyromagnetic ratio and large chemical shift anisotropy of the ^{103}Rh nucleus.

- **Instrument:** A high-field solid-state NMR spectrometer equipped with a suitable probe.
- **Technique:** Cross-polarization from ^1H to ^{103}Rh is often employed to enhance sensitivity. The BRAIN-CP (Broadband Adiabatic Inversion Cross-Polarization) pulse sequence is a robust method for this purpose.
- **Sample Preparation:** The solid sample is packed into a zirconia rotor.
- **Parameters:**

- Magic Angle Spinning (MAS) is used to average out anisotropic interactions.
- Long contact times (10-30 ms) may be necessary for efficient cross-polarization.
- Wideband uniform-rate smooth-truncation (WURST) pulses can be used for excitation and refocusing.

Role in Catalysis: Hydroformylation

$\text{Rh}(\text{CO})_2(\text{acac})$ is a common precursor for the active catalyst in hydroformylation, the process of converting an alkene, carbon monoxide, and hydrogen into an aldehyde. In the presence of a ligand (typically a phosphine) and syngas ($\text{CO} + \text{H}_2$), $\text{Rh}(\text{CO})_2(\text{acac})$ is converted into the active catalytic species, often a rhodium hydride complex.



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Caption: Generalized hydroformylation cycle initiated from $\text{Rh}(\text{CO})_2(\text{acac})$.

Conclusion

The spectroscopic properties of $\text{Rh}(\text{CO})_2(\text{acac})$ provide a robust framework for its identification, characterization, and the study of its reactivity. Infrared spectroscopy is invaluable for probing the carbonyl ligands, which are sensitive indicators of the electronic environment of the rhodium center. Multinuclear NMR spectroscopy, including ^{13}C and specialized ^{103}Rh techniques, offers detailed insights into the molecular structure and bonding. The experimental protocols outlined in this guide provide a foundation for researchers to obtain high-quality spectroscopic data for this important organometallic complex. A thorough understanding of these properties is essential for the effective application of $\text{Rh}(\text{CO})_2(\text{acac})$ in catalysis and other areas of chemical synthesis.

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